2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
“2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride” is a chemical compound with the molecular formula C16H26Cl2N2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidones, which are related to the piperidine ring in “2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, related to 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline, were synthesized and showed promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).
Metabolites and Transporter-Mediated Excretion
The metabolites of a compound related to 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride were identified in human urine, plasma, and feces. This study helped to understand the renal and hepatic uptake transporters for these metabolites (Umehara et al., 2009).
Synthesis Techniques
Various techniques for synthesizing 1,2,3,4-tetrahydroisoquinoline, a core component of the compound , have been explored, providing an improved synthesis method and observations on the reduction of derivatives from the Bischler-Napieralski reaction (Kashdan et al., 1982).
Long-Term Retention in Biological Systems
A study investigated the retention of a compound structurally similar to 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline in the eyeballs and thoracic aorta of rats, providing insights into the long-term effects of such compounds in biological systems (Umehara et al., 2009).
Potential in Cancer Imaging
Tetrahydroisoquinoline derivatives have been evaluated as selective estrogen receptor modulators (SERMs) for PET imaging of estrogen receptor expression in breast cancer, highlighting their potential in diagnostic imaging (Gao et al., 2008).
Bradycardic Activities
1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines, related to the compound of interest, were synthesized and evaluated for their bradycardic activities, indicating potential applications in heart rate modulation (Kubota et al., 2003).
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities
Result of Action
Given the broad range of pharmaceutical applications of piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
2-(2-piperidin-2-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-6-15-13-18(11-8-14(15)5-1)12-9-16-7-3-4-10-17-16;;/h1-2,5-6,16-17H,3-4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCZRUWCNREJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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